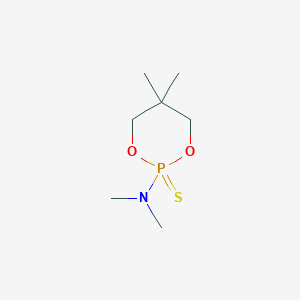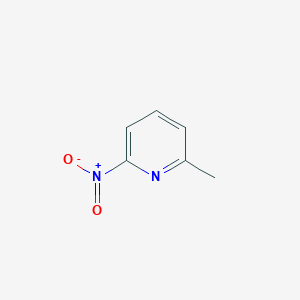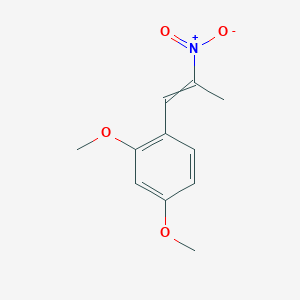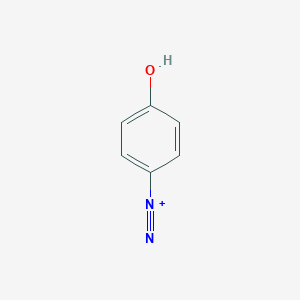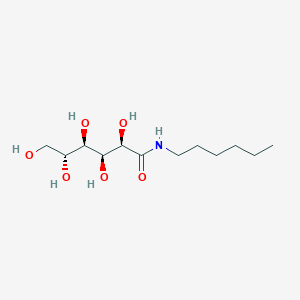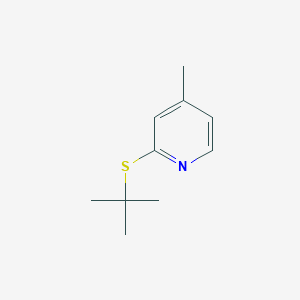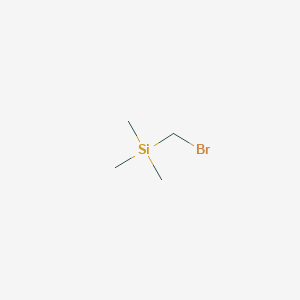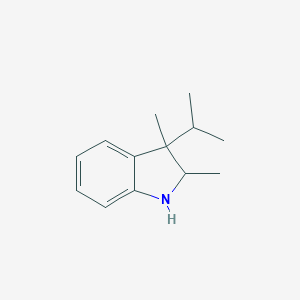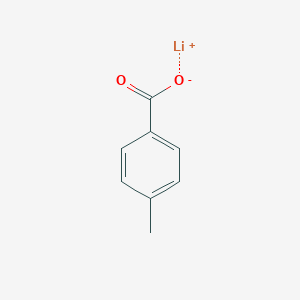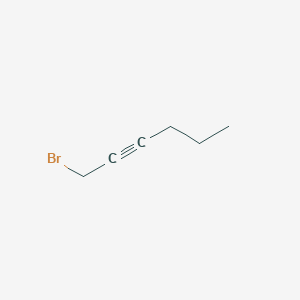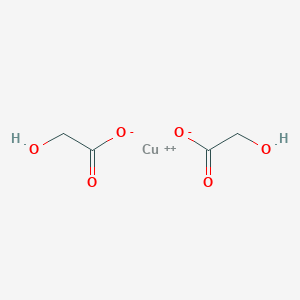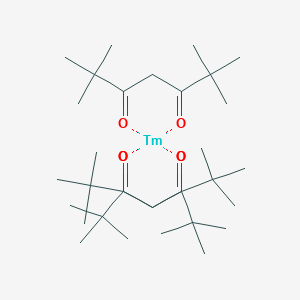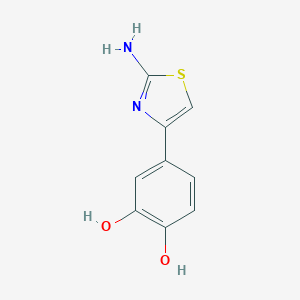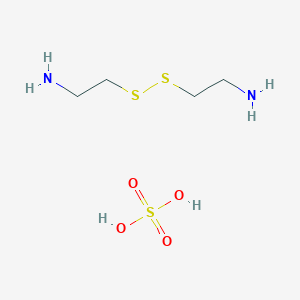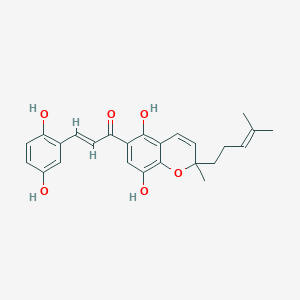
Flemingin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flemingin C is a natural product that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the plant species Flemingia macrophylla, which is native to Southeast Asia. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of Flemingin C is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It is also thought to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Flemingin C has been found to have a range of biochemical and physiological effects in animal models. These include reducing inflammation, inducing apoptosis in cancer cells, and inhibiting tumor growth. It has also been found to have anti-microbial properties, with studies showing that it can inhibit the growth of a range of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using Flemingin C in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. It also has a range of biological activities, making it a versatile compound for studying different pathways and diseases.
One limitation of using Flemingin C in lab experiments is its availability, as it is currently only obtained through extraction from the plant source. This may limit the amount of compound that can be obtained and may make it difficult to obtain consistent results.
Future Directions
There are numerous future directions for research on Flemingin C. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on a range of cancer types.
Other potential future directions include investigating its anti-microbial properties and its effects on other biological pathways, such as the immune system and the nervous system.
Conclusion:
Flemingin C is a natural product with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act through a variety of pathways. While there are limitations to using Flemingin C in lab experiments, it has a range of potential applications in the fields of inflammation, cancer, and microbiology. Future research on Flemingin C may lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of Flemingin C can be achieved through a variety of methods, including extraction from the plant source, chemical synthesis, and microbial fermentation. The most common method of obtaining Flemingin C is through extraction from the plant species Flemingia macrophylla. This involves harvesting the plant material, drying it, and extracting the compound using solvents such as methanol or ethanol.
Scientific Research Applications
Flemingin C has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a range of fields. One area of particular interest is its anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
properties
CAS RN |
18296-60-1 |
|---|---|
Product Name |
Flemingin C |
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
InChI Key |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



